Technical Whitepaper: Structural & Synthetic Analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose
Technical Whitepaper: Structural & Synthetic Analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose
This technical guide provides a comprehensive structural and synthetic analysis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose , a specialized carbohydrate derivative critical for high-precision glycosylation and prodrug development.[1][]
[1][2]
Executive Summary
1,2,3,4,6-Penta-O-pivaloyl-β-D-glucopyranose (CAS: 81058-26-6), often referred to as Glucose Pentapivalate , is a fully esterified glucose derivative distinguished by the extreme steric bulk of its five pivaloyl (trimethylacetyl) protecting groups.[1][][3] Unlike its acetylated counterparts, this molecule exhibits exceptional hydrolytic stability and lipophilicity, making it a premier scaffold for:
-
Kinetic Resolution: Differentiating between competing nucleophiles in glycosylation reactions due to steric crowding.[]
-
Prodrug Design: Enhancing the membrane permeability of hydrophilic glucoside payloads.[]
-
Crystallographic Standards: Its tendency to form highly ordered, high-melting crystalline lattices (m.p. 156–158°C) makes it an ideal model for studying steric interactions in pyranose rings.[1][]
This guide details the molecular architecture, validated synthetic protocols, and spectroscopic signatures required for its identification and application.[]
Molecular Architecture & Stereochemistry[2]
The Pyranose Core and Steric Locking
The molecule consists of a
-
-Anomer Configuration: In the
-anomer, the ester group at C1 is in the equatorial position.[1][] While the anomeric effect typically favors the axial ( ) position for electronegative substituents, the massive steric bulk of the pivaloyl group ( -butyl) at C1 creates severe repulsion with the axial protons at C3 and C5 if forced into an axial orientation.[] Consequently, the -anomer (all-equatorial substituents) is thermodynamically stabilized by minimizing these 1,3-diaxial clashes.[1][] -
Pivaloyl Shielding: The five
-butyl groups form a hydrophobic "grease ball" around the hydrophilic glucose core.[1][] This shell protects the ester linkages from enzymatic and chemical hydrolysis, significantly extending the half-life of the molecule compared to glucose pentaacetate.[1][]
Structural Logic Diagram
The following diagram illustrates the causal relationship between the steric bulk of the pivalate groups and the resulting physicochemical properties.
Figure 1: Causal mapping of steric bulk to thermodynamic stability and anomeric preference.[1][]
Synthetic Methodology
Protocol Design: Kinetic vs. Thermodynamic Control
Synthesis of the
Step-by-Step Synthesis Protocol
Reagents:
-
D-Glucose (anhydrous)[1][]
-
Pivaloyl Chloride (Trimethylacetyl chloride) - 6.0 equivalents[1][]
-
Pyridine (anhydrous) - Solvent & Base[1][]
-
Chloroform (
) - Extraction solvent[1][] -
Ethanol/Water - Recrystallization solvent[1][]
Procedure:
-
Activation: Suspend anhydrous D-glucose (10 mmol) in anhydrous pyridine (50 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool the mixture to 0°C. Add Pivaloyl Chloride (60 mmol) dropwise over 30 minutes. Note: The reaction is exothermic; cooling prevents charring and side reactions.
-
Reflux (Thermodynamic Equilibration): Once addition is complete, heat the mixture to 100°C for 4–6 hours.
-
Quenching: Pour the reaction mixture into ice-water (200 mL) under vigorous stirring to hydrolyze excess acid chloride.
-
Extraction: Extract with Chloroform (
mL). Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated , and brine.[] -
Crystallization (Critical Step): Dry the organic layer over
and concentrate in vacuo. Dissolve the crude residue in hot Ethanol. Add water dropwise until turbidity persists.[] Allow to cool slowly to room temperature, then to 4°C.-
Outcome: The
-anomer crystallizes preferentially as white needles due to its higher lattice energy and lower solubility compared to the -anomer.[1][]
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway emphasizing the thermodynamic selection of the beta-anomer via crystallization.[1][]
Spectroscopic Characterization
To validate the structure, researchers must confirm both the degree of substitution (5 groups) and the anomeric configuration (
Nuclear Magnetic Resonance (NMR) Data
The following table summarizes the diagnostic signals expected in
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Significance |
| H-1 (Anomeric) | 5.70 – 5.80 | Doublet | Large | ||
| H-3 | 5.20 – 5.30 | Triplet | Confirms | ||
| t-Butyl Methyls | 1.10 – 1.25 | Singlets (x5) | - | Intense peaks integrating to 45H confirm penta-substitution. | |
| C-1 (Anomeric) | 92.0 – 93.0 | - | - | ||
| Carbonyls (C=O) | 176.0 – 178.0 | - | - | Characteristic ester carbonyl range.[1][] |
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode) or MALDI-TOF.[1][]
-
Molecular Formula:
[][7][8] -
Exact Mass: 600.35 Da
-
Observed Ions: Look for
at 623.35 m/z or adducts.[] The high lipophilicity often suppresses ionization in pure aqueous phases; use Methanol/DCM blends.[]
Applications in Drug Development[2][9]
Prodrug Lipophilicity Enhancement
The transformation of hydroxyl groups into pivalate esters increases the LogP (partition coefficient) of glucose from -2.8 to approximately +5.0.[1][]
-
Mechanism: This drastic shift allows the molecule to passively diffuse through the blood-brain barrier (BBB) or intestinal epithelium.[1][] Once cytosolic, non-specific esterases slowly hydrolyze the pivalates, releasing the active glucose analog (e.g., if using a cytotoxic glucose derivative).[]
Orthogonal Protecting Group Strategies
In complex oligosaccharide synthesis, pivalates offer "armed" donor properties but are significantly more stable than acetates.[]
-
Differentiation: Pivalates resist Zemplén deprotection conditions (NaOMe/MeOH) for longer periods than acetates, allowing for selective deprotection of acetates in the presence of pivalates.[]
References
-
National Institute of Standards and Technology (NIST). Beta-D-Glucopyranose pentaacetate Structural Data. (Analogous structural reference). Retrieved from [Link][][6]
-
PubChem. 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose Compound Summary. (Steric analog reference). Retrieved from [Link]
Sources
- 1. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. β-D-Glucopyranose, pentakis(2,2-dimethylpropanoate) | 81058-26-6 [amp.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. thepharmstudent.com [thepharmstudent.com]
- 6. chemeo.com [chemeo.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Penta-O-pivaloyl-Beta-D-glucopyranose | LGC Standards [lgcstandards.com]
